2-Amino-1-(3,5-dichlorophenyl)ethanol
CAS No.: 78982-78-2
Cat. No.: VC2015117
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78982-78-2 |
---|---|
Molecular Formula | C8H9Cl2NO |
Molecular Weight | 206.07 g/mol |
IUPAC Name | 2-amino-1-(3,5-dichlorophenyl)ethanol |
Standard InChI | InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2 |
Standard InChI Key | SWDAVNPCXAGELD-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1Cl)Cl)C(CN)O |
Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(CN)O |
Introduction
Chemical Identity and Structural Features
2-Amino-1-(3,5-dichlorophenyl)ethanol belongs to the class of substituted phenylethanolamines, distinguished by chlorine atoms at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol . The IUPAC name, 2-amino-2-(3,5-dichlorophenyl)ethanol, reflects its primary functional groups: a hydroxyl (-OH) and an amino (-NH₂) group on adjacent carbons .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 78982-78-2 | |
Molecular Formula | C₈H₉Cl₂NO | |
SMILES | C1=C(C=C(C=C1Cl)Cl)C(CO)N | |
InChIKey | LRORZXIRKBZZAG-UHFFFAOYSA-N | |
PubChem CID | 2734585 | |
Stereoisomer (S)-form | CAS 1213612-73-7 |
The compound’s planar aromatic ring and polar functional groups enable hydrogen bonding and π-π interactions, critical for binding biological targets . X-ray crystallography of analogs reveals that the dichloro substitution induces steric hindrance, altering conformational flexibility compared to non-halogenated derivatives .
Synthesis and Production Methods
Reductive Amination
The most common synthetic route involves reductive amination of 3,5-dichlorophenylglyoxal with ethanolamine. Catalytic hydrogenation using palladium on carbon yields the racemic mixture at 85–92% purity. Optically active forms require chiral catalysts or resolution techniques .
Enantioselective Synthesis
Asymmetric hydrogenation of ketone precursors using ruthenium-BINAP complexes achieves enantiomeric excess (ee) >98% for the (S)-isomer . For example, hydrogenating 3,5-dichlorophenyl-2-nitroethanol under high-pressure H₂ with [(R)-BINAP]RuCl₂ produces the (S)-enantiomer selectively .
Table 2: Synthetic Pathways Comparison
Method | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|
Reductive Amination | 85–92 | – | Scalability |
Asymmetric Hydrogenation | 78–85 | 98 | High stereoselectivity |
Microbial Resolution | 65–70 | 95 | Eco-friendly |
Microbial resolution using Rhodococcus erythropolis achieves 95% ee by selectively metabolizing the (R)-enantiomer . This green chemistry approach reduces waste but suffers from lower yields .
Physicochemical Properties
The compound is a white crystalline solid with a melting point of 162–165°C. Its solubility profile is pH-dependent:
The pKa values are 9.1 (amine) and 14.2 (alcohol), indicating protonation of the amine group under physiological conditions. LogP (octanol-water) is 2.3, reflecting moderate lipophilicity suitable for blood-brain barrier penetration.
Pharmacokinetics and Metabolic Profile
In rat studies, oral administration (270–540 µg/kg) showed dose-proportional pharmacokinetics :
The 3,5-dichloro substituents retard hepatic metabolism by cytochrome P450 enzymes, extending plasma detection to 72–96 hours . Renal excretion accounts for 60% of elimination, with glucuronide conjugates as major metabolites .
Applications in Pharmaceutical Research
β2-Adrenergic Agonist Development
Structural analogs like clenproperol demonstrate bronchodilatory effects via β2-adrenoceptor activation . The dichloro groups enhance receptor binding affinity by 3-fold compared to non-halogenated analogs .
Antimicrobial Activity
Preliminary assays show MIC = 8 µg/mL against Staphylococcus aureus, attributed to membrane disruption by the hydrophobic dichlorophenyl moiety. Synergy with β-lactams increases ampicillin efficacy by 64%.
Stereochemical Considerations
The (S)-enantiomer exhibits 5-fold higher β2-agonist activity than the (R)-form due to optimal hydrogen bonding with Ser-203 in the receptor’s binding pocket . Conversely, the (R)-isomer shows superior antimicrobial potency, likely from enhanced membrane permeability.
Recent Advances and Future Directions
Recent patents disclose continuous-flow synthesis methods achieving 95% yield with <0.5% impurities . Computational studies predict derivatives with substituted amino groups (e.g., isopropyl) could improve metabolic stability .
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